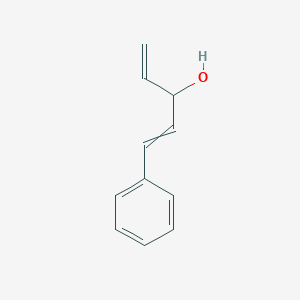
1-phenylpenta-1,4-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylpenta-1,4-dien-3-ol is an organic compound with the molecular formula C11H12O. This compound features a phenyl group attached to a penta-1,4-dien-3-ol backbone, making it a versatile molecule in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylpenta-1,4-dien-3-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with formaldehyde in the presence of a base, followed by a series of steps including reduction and dehydration . Another method involves the use of vinylmagnesium chloride and an aldehyde, followed by a series of purification steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylpenta-1,4-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Results in various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Phenylpenta-1,4-dien-3-ol has a wide range of applications in scientific research:
Biology: This compound is utilized in the development of bioactive molecules and in the study of enzyme interactions.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-phenylpenta-1,4-dien-3-ol involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The specific pathways and targets depend on the context of its application, such as its role in enzyme inhibition or activation .
Comparación Con Compuestos Similares
1-Phenylpenta-1,4-diyn-3-ol: This compound has a similar structure but features triple bonds instead of double bonds.
1,4-Pentadien-3-ol: Lacks the phenyl group, making it less complex.
Uniqueness: 1-Phenylpenta-1,4-dien-3-ol is unique due to its combination of a phenyl group with a penta-1,4-dien-3-ol backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
5208-89-9 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
1-phenylpenta-1,4-dien-3-ol |
InChI |
InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-9,11-12H,1H2 |
Clave InChI |
YITIUMGRXQMJTQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C=CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


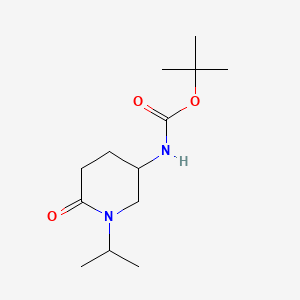

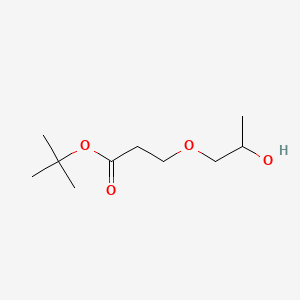

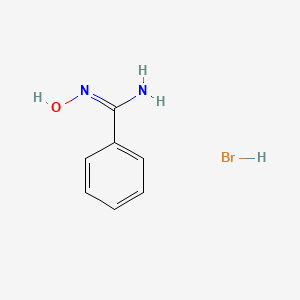
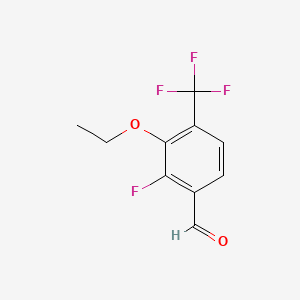
![Methyl 3,5-difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14021565.png)
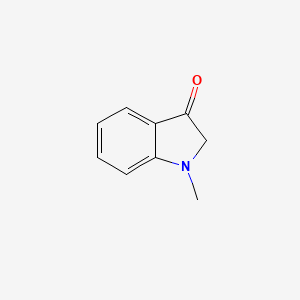
![4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14021570.png)
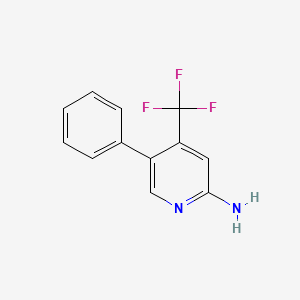



![Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate](/img/structure/B14021596.png)
